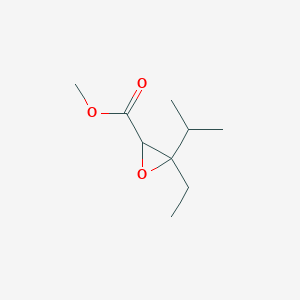![molecular formula C6H11NO B13477383 1-Oxa-5-azaspiro[2.5]octane CAS No. 185-74-0](/img/structure/B13477383.png)
1-Oxa-5-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-5-azaspiro[25]octane is a heterocyclic compound that features a spirocyclic structure, which means it has two rings sharing a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-5-azaspiro[2.5]octane typically involves the annulation of cyclopentane or four-membered rings. One common method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and requires precise control of reaction conditions to ensure safety and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous-flow synthesis in a microreaction system. This method allows for better control over reaction conditions, leading to higher yields and safer production processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-5-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-Oxa-5-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 1-Oxa-5-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-6-azaspiro[2.5]octane: Similar in structure but with different reactivity and applications.
2-Azaspiro[3.4]octane: Another spirocyclic compound with distinct synthetic routes and uses.
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and unique biological properties.
Uniqueness
1-Oxa-5-azaspiro[2.5]octane stands out due to its specific ring structure and the versatility it offers in synthetic chemistry.
Propriétés
Numéro CAS |
185-74-0 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
1-oxa-7-azaspiro[2.5]octane |
InChI |
InChI=1S/C6H11NO/c1-2-6(5-8-6)4-7-3-1/h7H,1-5H2 |
Clé InChI |
MILAKLKXTOPEMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC1)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
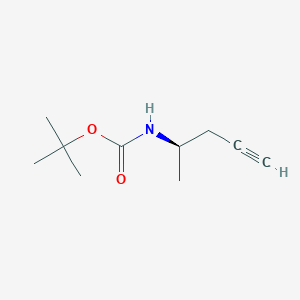
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
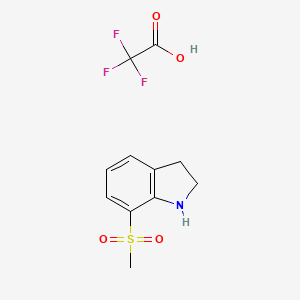
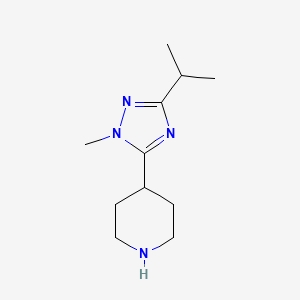
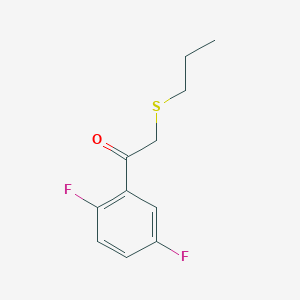
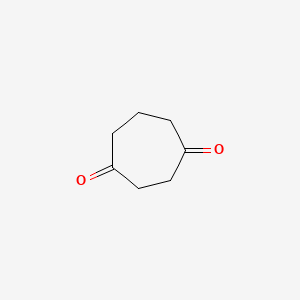


![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)
